molecular formula C5H4Br2N2 B189410 3-Amino-2,6-dibromopyridine CAS No. 39856-57-0

3-Amino-2,6-dibromopyridine

Cat. No. B189410
CAS RN: 39856-57-0
M. Wt: 251.91 g/mol
InChI Key: CRTOIQFRVBJJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,6-dibromopyridine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 . It is also known by its IUPAC name, 2,6-dibromo-3-pyridinylamine .


Synthesis Analysis

There are several methods for synthesizing 3-Amino-2,6-dibromopyridine. One such method involves a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .


Molecular Structure Analysis

The InChI code for 3-Amino-2,6-dibromopyridine is 1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 99 .


Chemical Reactions Analysis

3-Amino-2,6-dibromopyridine can undergo a selective copper-catalyzed C–N bond-forming reaction with a range of amines . This reaction is advantageous due to the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .


Physical And Chemical Properties Analysis

3-Amino-2,6-dibromopyridine has a molecular weight of 251.91 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 251.87207 g/mol and its monoisotopic mass is 249.87412 g/mol .

Scientific Research Applications

  • 3-Amino-2,6-dibromopyridine is crucial in synthesizing bioactive natural products and medicinally important compounds. It serves as a substrate for C-C cross-coupling reactions, highlighting its significance in organic synthesis (Bolliger, Oberholzer, & Frech, 2011).

  • Its reactivity with potassium amide in liquid ammonia has been studied, offering insights into the mechanisms of aminations of halogenopyridines. This research is crucial for understanding the chemistry of pyridine derivatives (Streef & Hertog, 2010).

  • 3-Amino-2,6-dibromopyridine plays a role in forming non-covalent interactions, as seen in its protonated form. These interactions are important for understanding molecular structures and interactions in crystallography (Haddad, AlDamen, & Al-Far, 2004).

  • It's used in selective amination reactions catalyzed by palladium complexes, demonstrating its utility in selective organic transformations (Ji, Li, & Bunnelle, 2003).

  • The compound is pivotal in copper-catalyzed C–N bond-forming reactions with amines. This illustrates its role in synthesizing unsymmetrical pyridine-bridged compounds, important in medicinal chemistry (Wang, Liu, Dai, & Hu, 2014).

  • It serves as a starting material in the synthesis of amino-bispyridyl derivatives, demonstrating its utility in complex organic syntheses (Gaillard, Elmkaddem, Fischmeister, Thomas, & Renaud, 2008).

  • Its interaction with potassium amide has been explored to understand substitution and ring transformation reactions in liquid ammonia, contributing to the knowledge of heterocyclic chemistry (Streef & Hertog, 2010).

Safety And Hazards

3-Amino-2,6-dibromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,6-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTOIQFRVBJJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355832
Record name 3-Amino-2,6-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dibromopyridine

CAS RN

39856-57-0
Record name 2,6-Dibromo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39856-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2,6-dibromopyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-2,6-dibromopyridine
Reactant of Route 3
3-Amino-2,6-dibromopyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-2,6-dibromopyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-2,6-dibromopyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-2,6-dibromopyridine

Citations

For This Compound
29
Citations
SF Haddad, MA AlDamen, RH Al-Far - … Crystallographica Section E …, 2004 - scripts.iucr.org
In the title compound, C5H5Br2N2+·Br−·0.5H2O, 3-amino-2,6-dibromopyridine is protonated on the amine N atom and this cation is planar, excluding the H atoms attached to N. The …
Number of citations: 4 scripts.iucr.org
GJ Fox, JD Hepworth, G Hallas - Journal of the Chemical Society …, 1973 - pubs.rsc.org
3-Dimethylaminopyridine and 2,4,4,6-tetrabromocyclohexa-2,5-dienone react to give exclusively 2-bromo-5-dimethylaminopyridine, but 3-aminopyridine gives a mixture of 3-amino-2-…
Number of citations: 23 pubs.rsc.org
HJ Den Hertog, RJ Martens, HC Van der Plas, J Bon - Tetrahedron Letters, 1966 - Elsevier
Halogenopyridines and derivatives of these substances react with potassium amide in liquid ammonia according to various patterns. Together with normal substitutions of halogen …
Number of citations: 15 www.sciencedirect.com
JJ Parlow, RG Kurumbail, RA Stegeman… - Journal of medicinal …, 2003 - ACS Publications
Targeted 2-pyridones were selected as tissue Factor VIIa inhibitors and prepared from 2,6-dibromopyridine via a multistep synthesis. A variety of chemical transformations, including …
Number of citations: 83 pubs.acs.org
JJ Parlow, MS South - Tetrahedron, 2003 - Elsevier
2-Pyridones were prepared from 2,6-dibromopyridine via a multi-step synthesis. A variety of chemical transformations, including regioselective nucleophilic addition and selective …
Number of citations: 41 www.sciencedirect.com
R Jiao, L Bao, W Zhang, H Sun, Z Zhu, C Xiao… - New Journal of …, 2018 - pubs.rsc.org
The development of a robust strategy for the effective removal of oils and organic pollutants should be of great technological significance for addressing severe environmental issues. …
Number of citations: 13 pubs.rsc.org
C Ammer, T Bach - Chemistry–A European Journal, 2010 - Wiley Online Library
The thiopeptides amythiamicin C and D were synthesized by employing amide bond formation, a Stille cross‐coupling reaction, and two Negishi cross‐coupling reactions as key …
V Cañibano, JF Rodríguez, M Santos… - …, 2001 - thieme-connect.com
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 88 www.thieme-connect.com
O Delgado, HM Müller, T Bach - Chemistry–A European …, 2008 - Wiley Online Library
The potent antibiotic thiazolylpeptide GE2270 A was synthesized starting from N‐tert‐butyloxycarbonyl protected valine in a longest linear sequence of 20 steps and with an overall …
M Schlosser - Metalation of Azines and Diazines, 2013 - Springer
A survey is given on how simple pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry. “Organometallics” in the given context …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.